molecular formula C18H17NO4 B11084258 2-(4-ethylphenoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide

2-(4-ethylphenoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide

Cat. No.: B11084258
M. Wt: 311.3 g/mol
InChI Key: GDWULTXUANATMI-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide is a synthetic organic compound It is characterized by the presence of an ethylphenoxy group and a benzofuran moiety linked through an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Ethylphenoxy Group: The ethylphenoxy group can be introduced via nucleophilic substitution reactions.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: Potential medicinal applications include its use as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as an intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to receptors, modulating their activity.

    Pathway Modulation: The compound could influence various cellular pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
  • 2-(4-chlorophenoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
  • 2-(4-bromophenoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide

Uniqueness

2-(4-ethylphenoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide is unique due to the presence of the ethyl group on the phenoxy ring, which may influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-(1-oxo-3H-2-benzofuran-5-yl)acetamide

InChI

InChI=1S/C18H17NO4/c1-2-12-3-6-15(7-4-12)22-11-17(20)19-14-5-8-16-13(9-14)10-23-18(16)21/h3-9H,2,10-11H2,1H3,(H,19,20)

InChI Key

GDWULTXUANATMI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)OC3

Origin of Product

United States

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